2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide
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Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that features a chromenyl group and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps. One common route begins with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid, which is then activated using N,N’-carbonyldiimidazole. This intermediate is subsequently reacted with a benzimidazole derivative to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize yields and minimize waste. Techniques such as mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The chromenyl group can be oxidized under specific conditions.
Reduction: The benzimidazole moiety can be reduced using suitable reducing agents.
Substitution: Both the chromenyl and benzimidazole groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group may yield corresponding quinones, while reduction of the benzimidazole moiety can produce amines .
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s photochemical properties make it suitable for use in light-sensitive materials and smart polymers.
Industry: Its derivatives are used in the synthesis of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with various molecular targets. The chromenyl group can participate in photochemical reactions, while the benzimidazole moiety can interact with enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl acetic acid: Shares the chromenyl group but lacks the benzimidazole moiety.
N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Contains a similar chromenyl group but different substituents.
Uniqueness
The uniqueness of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide lies in its combination of the chromenyl and benzimidazole moieties, which confer distinct photochemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H25N3O4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-15(2)13-27-20-7-5-4-6-19(20)26-22(27)12-25-23(28)14-30-17-8-9-18-16(3)10-24(29)31-21(18)11-17/h4-11,15H,12-14H2,1-3H3,(H,25,28) |
InChI Key |
CFUZANZVQWZBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3CC(C)C |
Origin of Product |
United States |
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